2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzaldehydes . For example, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent to synthesize 2-(substituted-phenyl) benzimidazole derivatives .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the condensation of benzene rings with nitrogen-containing functional groups at ortho position is typically involved in the synthesis of benzimidazole derivatives .
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives has shown potential for the development of alternative antioxidant and anti-inflammatory agents. The study by (Raut et al., 2020) synthesized benzofused thiazole derivatives and evaluated them for their in vitro antioxidant and anti-inflammatory activities. The compounds exhibited significant activities, highlighting the therapeutic potential of these derivatives.
Optoelectronic Materials
The incorporation of thiazole derivatives into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. According to (Lipunova et al., 2018), quinazoline and pyrimidine derivatives, which are structurally related to benzothiazoles, have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties.
Anticancer Activity
The structural diversity of benzothiazole derivatives offers a wide range of pharmacological activities, including anticancer properties. The literature review by (Rosales-Hernández et al., 2022) discusses the chemical aspects of urea and benzothiazole derivatives as potential therapeutic agents, highlighting their significance in medicinal chemistry, including their use in the treatment of rheumatoid arthritis and as fungicides.
Synthetic Utilities
Benzothiazole derivatives have been extensively studied for their diverse biological and pharmacological properties. The review by (Sumit et al., 2020) compiles information on benzothiazoles, emphasizing their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant activities, and their structural role in potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole.
Benzothiazoles in Drug Discovery
The patent review by (Law & Yeong, 2022) covers the pharmacological activities of benzothiazole derivatives filed from 2015 to 2020. It shows that benzothiazoles have been a focus for drug development due to their potential as therapeutic agents for various diseases, especially cancer, indicating their importance in pharmaceutical research.
properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYRLHBOMEIKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693090 |
Source
|
Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde | |
CAS RN |
885278-93-3 |
Source
|
Record name | 2-[4-(Phenylmethoxy)phenyl]-4-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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